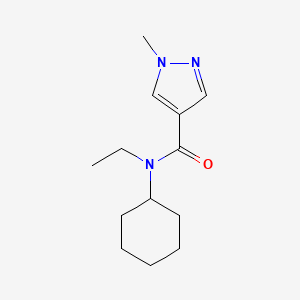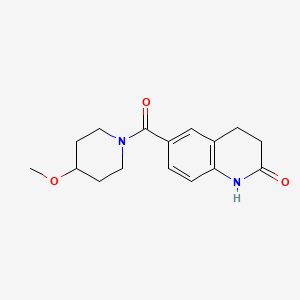
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule drug that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indazoles and has a unique chemical structure that makes it attractive for drug development.
作用機序
The mechanism of action of 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone involves the inhibition of a specific enzyme called glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, this compound can modulate these processes and affect disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer, this compound can induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In inflammation, this compound can reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, this compound can have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for large-scale production. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
将来の方向性
There are several future directions for the study of 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy and safety in humans, which could lead to the development of new therapies for cancer, inflammation, and neurological disorders. Additionally, this compound could be used as a tool compound to study the role of GSK-3 in various cellular processes.
合成法
The synthesis of 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone involves a multi-step process that starts with the reaction of indazole with 4-methoxypiperidine. This is followed by the addition of a carbonyl group to the piperidine ring, resulting in the formation of the final product. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for large-scale production.
科学的研究の応用
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to have activity against a range of diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-10-6-8-17(9-7-10)14(18)13-11-4-2-3-5-12(11)15-16-13/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQRMWCPULZYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)

![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)


![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)



